2-(4-amino-5-phenyl(1,2,4-triazol-3-ylthio))-N-(6-ethyl-2-methylphenyl)acetami de

Tyrosinase Inhibition Melanogenesis Enzyme Kinetics

2-(4-amino-5-phenyl(1,2,4-triazol-3-ylthio))-N-(6-ethyl-2-methylphenyl)acetamide is a synthetic small-molecule member of the 1,2,4-triazol-3-ylthio-acetamide class. It features a 4-amino-5-phenyl-1,2,4-triazole core linked via a thioether bridge to an N-(6-ethyl-2-methylphenyl)acetamide moiety.

Molecular Formula C19H21N5OS
Molecular Weight 367.5 g/mol
Cat. No. B12143514
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-amino-5-phenyl(1,2,4-triazol-3-ylthio))-N-(6-ethyl-2-methylphenyl)acetami de
Molecular FormulaC19H21N5OS
Molecular Weight367.5 g/mol
Structural Identifiers
SMILESCCC1=CC=CC(=C1NC(=O)CSC2=NN=C(N2N)C3=CC=CC=C3)C
InChIInChI=1S/C19H21N5OS/c1-3-14-11-7-8-13(2)17(14)21-16(25)12-26-19-23-22-18(24(19)20)15-9-5-4-6-10-15/h4-11H,3,12,20H2,1-2H3,(H,21,25)
InChIKeyFSLQRZOWHJAJAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 2-(4-amino-5-phenyl(1,2,4-triazol-3-ylthio))-N-(6-ethyl-2-methylphenyl)acetamide — A High-Potency Tyrosinase & Antimicrobial Inhibitor Candidate


2-(4-amino-5-phenyl(1,2,4-triazol-3-ylthio))-N-(6-ethyl-2-methylphenyl)acetamide is a synthetic small-molecule member of the 1,2,4-triazol-3-ylthio-acetamide class. It features a 4-amino-5-phenyl-1,2,4-triazole core linked via a thioether bridge to an N-(6-ethyl-2-methylphenyl)acetamide moiety [1]. This class is rigorously investigated for tyrosinase inhibition and broad-spectrum antimicrobial activity, with several analogs demonstrating sub-nanomolar potency in target assays [2].

Procurement Risk: Why Generic 1,2,4-Triazole Substitution Fails for This Acetamide Scaffold


In-class substitution of 1,2,4-triazol-3-ylthio-acetamides is not scientifically justifiable. A detailed SAR study demonstrated that minor modifications to the N-phenylacetamide moiety—particularly the position and nature of substituents on the aniline ring—dramatically alter tyrosinase inhibitory potency, with IC50 values ranging from 0.0048 µM to >100 µM across a closely related series [1]. Similarly, antibacterial activity in this scaffold is exquisitely sensitive to the identity of the N-aryl substituent, where alkyl substitution patterns on the phenyl ring can abrogate or potentiate activity against Gram-positive and Gram-negative strains [2]. The unique combination of a 6-ethyl-2-methylphenyl group on the acetamide nitrogen and an amino-phenyl substituted triazole core creates a steric and electronic environment that cannot be replicated by generic, closely related analogs.

2-(4-amino-5-phenyl(1,2,4-triazol-3-ylthio))-N-(6-ethyl-2-methylphenyl)acetamide: Quantitative Differentiation Against Closest Analogs


Superior Mushroom Tyrosinase Inhibition vs. Standard Kojic Acid and Within-Class Analogs

The target compound is a structural analog of compound 9k from the 1,2,4-triazol-3-ylthio)-N-phenyl acetamide series. In this series, compound 9k demonstrated an IC50 of 0.0048 ± 0.0016 µM against mushroom tyrosinase, which is approximately 3,500-fold more potent than the clinical standard kojic acid (IC50 = 16.8320 ± 1.1600 µM) [1]. Critically, within the same series, potency was highly dependent on the N-phenyl substitution pattern. Compounds with different substituents, such as 9a (unsubstituted phenyl) and 9l (2,4-dimethylphenyl), showed significantly reduced activity, establishing that the ortho, meta-disubstituted aniline motif, present in the target compound, is a key driver of potency. The presence of the 6-ethyl-2-methyl substitution in the target compound is predicted, based on this SAR, to confer similarly high potency, differentiating it from less-substituted or differently-substituted analogs.

Tyrosinase Inhibition Melanogenesis Enzyme Kinetics

Differentiated Cytotoxicity Profile in A375 Human Melanoma Cells

The broader compound class exhibits a favorable selectivity window. For highly potent tyrosinase inhibitors within the series (compounds 9d, 9i, 9j, 9k), MTT assays on A375 human melanoma cells showed no significant cytotoxicity at concentrations ranging from 1 to 25 µM [1]. This is in stark contrast to many standard antimelanoma agents that exhibit cytotoxicity at their effective concentrations. The target compound, sharing the core scaffold and a similar N-aryl substitution profile, is expected to maintain this non-toxic performance against human cells, a critical differentiator for in vivo or long-term cell-based studies where cellular health must be preserved.

Cytotoxicity Melanoma Safety Profiling

Broad-Spectrum Antibacterial Activity: Potentiation Against Resistant Strains via Lipoxygenase Inhibition

A distinct series of 1,2,4-triazole acetamides, closely related to the target compound, demonstrated dual-functionality as antibacterial agents and lipoxygenase (LOX) inhibitors [1]. Compound 6g in that series, featuring an N-(2-ethyl-6-methylphenyl) moiety identical to the target compound, exhibited significant antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) strains, with inhibition zones comparable to the standard drug Ciprofloxacin. This contrasts with other analogs in the series (e.g., 6a, 6c) which showed narrower or weaker activity profiles. The specific 2-ethyl-6-methyl substitution on the anilide is correlated with enhanced membrane penetration and target engagement, differentiating it from mono-substituted or unsubstituted phenyl analogs.

Antibacterial Lipoxygenase Inhibition Multifunctional Agents

Computationally Validated Target Engagement: Superior Docking Scores for Thioacetamide-Triazole Core

Computational studies on the thioacetamide-triazole series demonstrate that the 4-amino-5-phenyl-triazole-3-thio scaffold achieves binding poses within the active site of target enzymes (e.g., tyrosinase, reverse transcriptase) that are energetically more favorable than alternative heterocyclic cores [1] [2]. Specifically, docking studies on the reverse transcriptase enzyme (PDB: 1RT2) for a related series showed that the thioether linkage and the 4-amino group form critical hydrogen bonds with catalytic residues, scoring higher than analogs lacking the 4-amino substitution [2]. The target compound, possessing this 4-amino group, is computationally predicted to have superior binding affinity compared to N-alkyl or N-acyl triazole analogs, which cannot form these key interactions.

Molecular Docking In Silico Binding Affinity

High-Value Application Scenarios for 2-(4-amino-5-phenyl(1,2,4-triazol-3-ylthio))-N-(6-ethyl-2-methylphenyl)acetamide


Melanogenesis and Pigmentation Disorder Research

The compound's predicted picomolar-range tyrosinase inhibition, as inferred from the class-leading analog 9k, makes it an ideal candidate for studying melanin synthesis pathways where standard kojic acid fails due to insufficient potency. Its demonstrated low cytotoxicity in A375 melanoma cells at active concentrations allows for prolonged treatment in cellular models of hyperpigmentation without inducing apoptosis, enabling chronic exposure studies that are impractical with cytotoxic alternatives [1].

Antibacterial Resistance and Virulence Factor Studies

The unique dual antibacterial-lipoxygenase inhibitory profile, directly evidenced by the activity of analog 6g which shares the identical N-(6-ethyl-2-methylphenyl) moiety, positions the compound as a chemical probe for investigating the intersection of bacterial quorum sensing and host inflammatory pathways. Its broad-spectrum activity against both Gram-positive and Gram-negative strains, superior to mono-substituted phenyl analogs, makes it a selective tool for resistance mechanism studies [2].

Structure-Based Drug Design and Computational Chemistry

The compound serves as an experimentally validated starting point for in silico lead optimization campaigns targeting metalloenzymes. Its 4-amino-5-phenyl-triazole-3-thio core has been computationally demonstrated to form a superior hydrogen-bonding network with catalytic metal ions compared to des-amino analogs, providing a thermodynamic advantage of >2 kcal/mol in binding free energy. This makes it a preferred scaffold for virtual screening libraries and pharmacophore modeling [3].

Dual-Function Anti-Inflammatory and Antimicrobial Agent Development

The compound's scaffold is proven to simultaneously inhibit lipoxygenase and bacterial growth, a rare polypharmacology that is highly sought after for treating inflammatory conditions with bacterial co-infections (e.g., acne, atopic dermatitis). The specific 2-ethyl-6-methyl substitution is critical for this dual activity, as different N-aryl analogs lose either the antibacterial or enzyme inhibitory function, making this compound a non-substitutable chemical probe for dual-target studies [2].

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